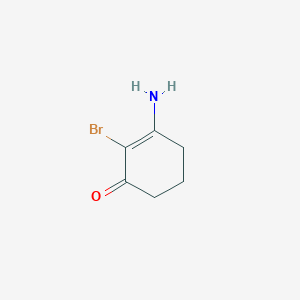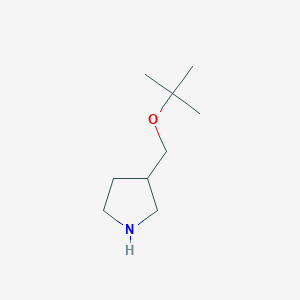
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is a fluorinated organic compound with significant interest in various scientific fields. The presence of trifluoromethyl groups imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical applications. This compound is known for its stability and reactivity, which are essential for its use as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid typically involves the amidation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This process can be catalyzed by specific amidases, such as those derived from microbial sources like Arthrobacter sp. S-2 . The reaction conditions often include mild temperatures and pH levels to ensure the selective hydrolysis of the amide to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic hydrolysis using recombinant amidases expressed in hosts like Escherichia coli. The process is optimized for high yield and enantiomeric purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its role in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid: A closely related compound used as an intermediate in similar applications.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another fluorinated compound with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Acetamido-3,3,3-trifluoro-2-methylpropanoic acid is unique due to its acetamido group, which imparts additional reactivity and specificity in biochemical interactions. This makes it particularly valuable in the synthesis of complex molecules and as a potential therapeutic agent .
Properties
Molecular Formula |
C6H8F3NO3 |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
2-acetamido-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-3(11)10-5(2,4(12)13)6(7,8)9/h1-2H3,(H,10,11)(H,12,13) |
InChI Key |
MAOLGUBQXRPWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)


![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)





![8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride](/img/structure/B13509333.png)

